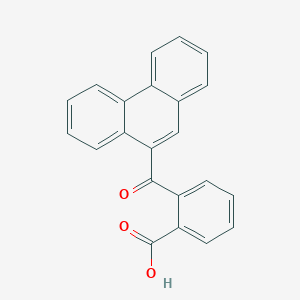
2-(Phenanthrene-9-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenanthrene-9-carbonyl)benzoic acid is an organic compound that features a phenanthrene moiety attached to a benzoic acid group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenanthrene-9-carbonyl)benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where phenanthrene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Phenanthrene-9-carbonyl)benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
2-(Phenanthrene-9-carbonyl)benzoic acid has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Phenanthrene-9-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the modulation of biochemical pathways and the exertion of its biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-9-carboxylic acid: Similar structure but lacks the benzoic acid moiety.
Benzoic acid: Contains the benzoic acid group but lacks the phenanthrene moiety.
Phenanthrene: The parent hydrocarbon without any functional groups.
Uniqueness
2-(Phenanthrene-9-carbonyl)benzoic acid is unique due to the presence of both phenanthrene and benzoic acid moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
66859-11-8 |
|---|---|
Molecular Formula |
C22H14O3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(phenanthrene-9-carbonyl)benzoic acid |
InChI |
InChI=1S/C22H14O3/c23-21(18-11-5-6-12-19(18)22(24)25)20-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)20/h1-13H,(H,24,25) |
InChI Key |
LRTLAOGGSYAXAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


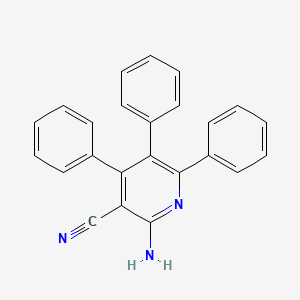
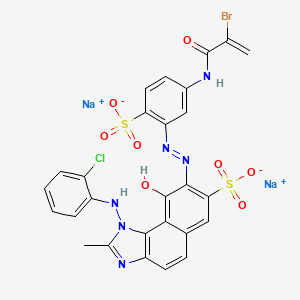
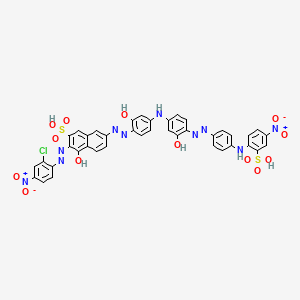
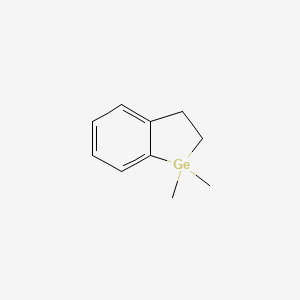

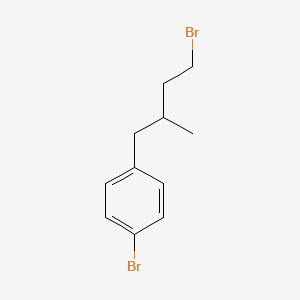
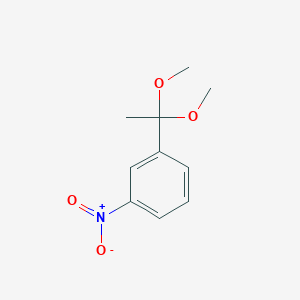
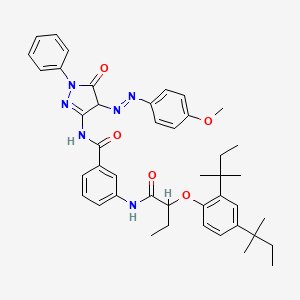
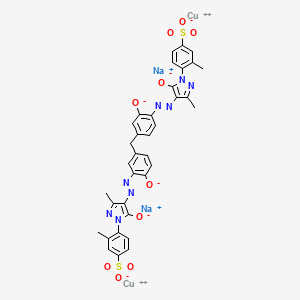

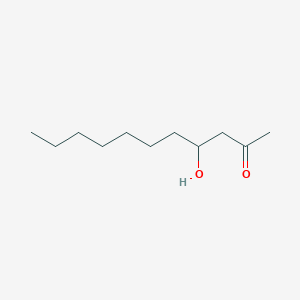

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)

